N-[(3-Chlorophenyl)-cyanomethyl]-3-pyridin-2-ylsulfanylpropanamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., medication, industrial chemical, etc.) .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves multiple steps, each with its own set of reactants and conditions . The yield and purity of the product at each step are important considerations.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine a molecule’s structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, as well as any catalysts that may be used .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral data (IR, UV-Vis, NMR, etc.) .Scientific Research Applications
Synthesis and Structural Analysis
N-[(3-Chlorophenyl)-cyanomethyl]-3-pyridin-2-ylsulfanylpropanamide and its derivatives have been a focus of various scientific studies, primarily concentrating on their synthesis, structural characterization, and potential applications in different domains. A study elaborates on the synthesis of a similar compound, showcasing its crystal structure and highlighting its antifungal activity against several fungal species. This compound's structure, belonging to the monoclinic space group, was elucidated through single-crystal X-ray diffraction analysis, revealing intermolecular hydrogen bonds stabilizing the crystal structure (Xue, 2009).
Anticancer and Antimicrobial Applications
The compound's derivatives have been identified for their potential anticancer and antimicrobial activities. A specific derivative demonstrated significant activity against leukemia, colon cancer, and melanoma, indicating its potential as a therapeutic agent (Krzysztof & J. Sławiński, 2015). Another derivative, focusing on chlorophyll-a derivatives with a pyridyl group, was synthesized, hinting at its potential application in photodynamic therapy due to its optical properties and protonation behavior (Youhei & H. Tamiaki, 2015).
Solubility and Formulation Studies
Understanding the solubility of these compounds in various solvents is crucial for their application in drug formulation and delivery. A study investigated the solubility of an isoniazid analogue in different solvents, providing valuable data for its potential use in pharmaceuticals (F. Shakeel, M. A. Bhat, & N. Haq, 2014).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic Schiff bases from 3-aminomethyl pyridine was explored, indicating their potential as anticonvulsant agents. This study underscores the relevance of these compounds in neurological disorder treatments (S. Pandey & R. Srivastava, 2011).
Other Chemical Interactions and Applications
The compound's derivatives have been implicated in various chemical reactions, such as in the reduction of rhenium(III) bromide, indicating their potential utility in chemical synthesis and material science (H. Glicksman & R. Walton, 1976).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(3-chlorophenyl)-cyanomethyl]-3-pyridin-2-ylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c17-13-5-3-4-12(10-13)14(11-18)20-15(21)7-9-22-16-6-1-2-8-19-16/h1-6,8,10,14H,7,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPBCZWCUZQGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCC(=O)NC(C#N)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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